molecular formula C10H13NO4 B12440799 Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid CAS No. 54172-60-0

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Cat. No.: B12440799
CAS No.: 54172-60-0
M. Wt: 211.21 g/mol
InChI Key: NIIHAAOVHBSZJW-UHFFFAOYSA-N
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Description

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is an organic compound that features both amino and hydroxy functional groups attached to a phenyl ring, with an ethoxy substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid typically involves multi-step organic reactions. One common method includes the ethylation of 4-hydroxyphenylacetic acid followed by nitration, reduction, and subsequent amino group introduction. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often includes crystallization, distillation, and chromatography techniques.

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The ethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

  • Quinone derivatives from oxidation.
  • Amino derivatives from reduction.
  • Substituted phenylacetic acids from nucleophilic substitution.

Scientific Research Applications

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and interact with active sites, while the ethoxy group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Hydroxyphenylacetic acid: Lacks the ethoxy substituent.

    3-Ethoxy-4-hydroxybenzoic acid: Similar functional groups but different core structure.

Uniqueness: Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid is unique due to the combination of its functional groups and the ethoxy substituent, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

54172-60-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)

InChI Key

NIIHAAOVHBSZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

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